N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide is a chemical compound categorized under amides, characterized by its unique molecular structure. The compound features a 4-chloro-3-methoxyphenyl group attached to a 2,2-dimethyl-propanamide backbone. Its molecular formula is C13H17ClNO2, with a molecular weight of approximately 259.74 g/mol. The compound appears as a white crystalline solid, soluble in organic solvents and slightly soluble in water, with a melting point ranging from 78 to 80°C .
Research indicates that N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide exhibits significant biological activity. It has been found to inhibit certain enzymes, including acetylcholinesterase, which is relevant in Alzheimer's disease research. Additionally, studies have suggested potential anticancer properties against various cancer cell lines .
The compound interacts with specific molecular targets, binding to enzymes or receptors and altering their activity. This interaction leads to various biological effects depending on the context of use.
N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide has multiple applications across various fields:
Several compounds share structural similarities with N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide. Here are some notable examples:
N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide is unique due to its specific combination of functional groups that confer distinct chemical and biological properties. This uniqueness may lead to different reactivity patterns and biological activities compared to similar compounds, making it valuable for specific research applications .